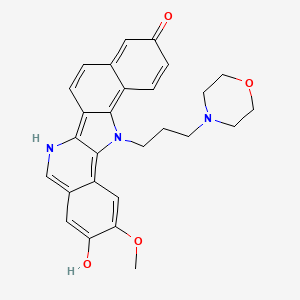

Topoisomerase I inhibitor 16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H27N3O4 |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

7-hydroxy-8-methoxy-12-(3-morpholin-4-ylpropyl)-3,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1,4,6,8,10,13,15,18,20-nonaen-17-one |

InChI |

InChI=1S/C27H27N3O4/c1-33-24-15-22-18(14-23(24)32)16-28-25-21-5-3-17-13-19(31)4-6-20(17)26(21)30(27(22)25)8-2-7-29-9-11-34-12-10-29/h3-6,13-16,28,32H,2,7-12H2,1H3 |

InChI Key |

XNLWKSVBRBOOJN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C3C(=C4C=CC5=CC(=O)C=CC5=C4N3CCCN6CCOCC6)NC=C2C=C1O |

Origin of Product |

United States |

Foundational & Exploratory

Elusive Target: Unraveling the Mechanism of Topoisomerase I Inhibitor 16

Despite a comprehensive search of scientific literature, the specific compound designated as "Topoisomerase I inhibitor 16" within the chemical class of 2-aryl-4-morpholino-7,8-dihydro-6H-chromen-5-one derivatives could not be definitively identified. Publicly available databases and scientific search engines did not yield a specific publication detailing the synthesis and biological evaluation of a compound with this exact designation. Therefore, a detailed technical guide on its specific mechanism of action, quantitative data, and associated signaling pathways cannot be provided at this time.

Topoisomerase I inhibitors are a critical class of anticancer agents that function by targeting DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription. These inhibitors stabilize the transient covalent complex formed between topoisomerase I and DNA, leading to single-strand DNA breaks. The collision of the replication fork with these stabilized complexes results in cytotoxic double-strand breaks, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.

The general mechanism of action for this class of inhibitors involves the following key steps:

-

Binding to the Topoisomerase I-DNA Complex: The inhibitor intercalates into the DNA at the site of the single-strand break created by topoisomerase I.

-

Stabilization of the Cleavable Complex: This binding prevents the re-ligation of the broken DNA strand, effectively trapping the enzyme on the DNA.

-

Induction of DNA Damage: The persistence of these stabilized complexes leads to the accumulation of DNA lesions.

-

Cell Cycle Arrest and Apoptosis: The DNA damage response is activated, leading to cell cycle arrest and, ultimately, apoptosis.

General Experimental Protocols for Characterizing Topoisomerase I Inhibitors

While specific data for "this compound" is unavailable, the following are standard experimental protocols used to characterize novel topoisomerase I inhibitors from the 2-aryl-4-morpholino-7,8-dihydro-6H-chromen-5-one class.

Topoisomerase I DNA Relaxation Assay

This in vitro assay is fundamental for determining the inhibitory activity of a compound on topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. An effective inhibitor will prevent this relaxation. The different DNA topologies (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, and reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and EDTA).

-

Inhibitor Addition: The test compound (e.g., a derivative of 2-aryl-4-morpholino-7,8-dihydro-6H-chromen-5-one) is added to the reaction mixture at various concentrations. A known topoisomerase I inhibitor, such as camptothecin, is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS (to denature the protein) and a loading dye.

-

Agarose Gel Electrophoresis: The reaction products are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA topoisomers.

-

Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the extent of inhibition. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then calculated.

Cytotoxicity Assay (e.g., MTT Assay)

This cell-based assay is used to evaluate the cytotoxic effect of the inhibitor on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT to a purple formazan product.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Experimental Workflows

The inhibition of topoisomerase I and subsequent DNA damage can trigger a cascade of cellular signaling events. The following diagrams illustrate the general mechanism of action and a typical experimental workflow for screening topoisomerase I inhibitors.

For the vanguard of cancer research, this in-depth technical guide delves into the core scientific principles of Indimitecan (LMP776, NSC 725776), a novel non-camptothecin indenoisoquinoline inhibitor of Topoisomerase I. This document provides a comprehensive overview of its mechanism, quantitative data, and detailed experimental protocols to empower researchers in drug development and cancer biology.

Indimitecan has emerged as a promising clinical candidate, overcoming some of the limitations of traditional camptothecin-based therapies, such as chemical instability and susceptibility to multidrug resistance.[1][2] This guide serves as a central resource for understanding and utilizing this next-generation therapeutic agent.

SEO-Driven Long-Tail Keywords for Scientific Researchers

To facilitate information discovery within the scientific community, the following long-tail keywords are associated with Indimitecan (LMP776):

-

Indimitecan (LMP776) mechanism of action

-

NSC 725776 Topoisomerase I inhibition assay

-

Indenoisoquinoline class Topoisomerase I inhibitors

-

LMP776 antiproliferative activity in cancer cell lines

-

Indimitecan and γH2AX as a pharmacodynamic biomarker

-

Cell cycle arrest induced by Indimitecan (LMP776)

-

Apoptosis pathways activated by NSC 725776

-

Indimitecan (LMP776) clinical trial results

-

Overcoming camptothecin resistance with indenoisoquinolines

-

Experimental protocols for Topoisomerase I cleavage complex stabilization

-

Quantitative analysis of DNA damage by LMP776

-

Indimitecan (LMP776) in combination with PARP inhibitors

-

Pharmacokinetics and pharmacodynamics of Indimitecan

-

Synthesis and chemical properties of Indimitecan (LMP776)

-

LMP776 effect on homologous recombination deficient cancers

Quantitative Data: Antiproliferative Activity of Indimitecan (LMP776)

Indimitecan (NSC 725776) has demonstrated potent antiproliferative activity across a range of human cancer cell lines. The following table summarizes key inhibitory concentration (IC50) values, highlighting its efficacy at submicromolar concentrations.[3][4]

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| HCT116 | Colorectal Carcinoma | Strong resistance in SN-38 resistant variant | Data suggests potential for overcoming certain resistance mechanisms.[4] |

| HT29 | Colorectal Carcinoma | Not specified, but induces cell cycle arrest at ≥0.05 µM | Demonstrates potent induction of cell cycle arrest in S and G2-M phases.[5] |

| NCI-60 Panel | Various | Average GI50 values not explicitly stated for LMP776 alone, but a related fluoroindenoisoquinoline (LMP135) is ~10-fold more potent than topotecan.[6] | The indenoisoquinoline class shows broad and potent anticancer activity. |

Detailed Experimental Protocols

Topoisomerase I-Mediated DNA Cleavage Assay

This assay is fundamental to identifying and characterizing Topoisomerase I inhibitors by their ability to stabilize the enzyme-DNA cleavage complex.[7][8]

Principle: Topoisomerase I relaxes supercoiled DNA by introducing a transient single-strand break. Inhibitors like Indimitecan trap the covalent complex formed between Topoisomerase I and the 3'-end of the cleaved DNA. This stabilization of the "cleavable complex" can be detected by denaturing polyacrylamide gel electrophoresis of a radiolabeled DNA substrate.

Methodology:

-

DNA Substrate Preparation: A DNA fragment (e.g., a restriction fragment of a plasmid like pBR322) is uniquely 3'-end-labeled with a radioactive isotope (e.g., ³²P).[8]

-

Reaction Mixture:

-

200 ng of 3'-end-labeled DNA substrate

-

10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT)

-

Purified human Topoisomerase I (1 unit)

-

Indimitecan (LMP776) at various concentrations (e.g., 0.1 µM to 100 µM)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Incubation: The reaction mixture is incubated at 37°C for 30 minutes to allow the cleavage-religation equilibrium to be reached.

-

Termination: The reaction is stopped by adding 0.5% Sodium Dodecyl Sulfate (SDS) to dissociate the non-covalently bound proteins.[1]

-

Electrophoresis: The samples are subjected to denaturing polyacrylamide gel electrophoresis (e.g., 16% polyacrylamide gel).

-

Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. An increase in the intensity of the cleaved DNA bands in the presence of Indimitecan indicates the stabilization of the Topoisomerase I-DNA cleavage complex.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Indimitecan induces cell cycle arrest, primarily in the S and G2/M phases.[5] This can be quantified using propidium iodide (PI) staining followed by flow cytometry.

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing a population of cells, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., HT29) are cultured to approximately 70-80% confluency and then treated with various concentrations of Indimitecan (e.g., 0.01 µM to 1 µM) for a specified duration (e.g., 6 hours).[5]

-

Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and counted.

-

Fixation: Cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. Cells are fixed for at least 2 hours at 4°C.[9][10]

-

Staining:

-

The fixed cells are centrifuged and the ethanol is removed.

-

The cell pellet is washed with PBS.

-

Cells are resuspended in a PI staining solution containing:

-

Propidium Iodide (e.g., 50 µg/mL)

-

RNase A (to prevent staining of double-stranded RNA)

-

A non-ionic detergent like Triton X-100 (to permeabilize the nuclear membrane).[11]

-

-

-

Incubation: Cells are incubated in the staining solution for at least 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The resulting data is used to generate a histogram, and cell cycle analysis software is used to quantify the percentage of cells in each phase of the cell cycle.

Detection of DNA Double-Strand Breaks by γH2AX Immunofluorescence

A key consequence of Indimitecan's mechanism of action is the formation of DNA double-strand breaks, which triggers the phosphorylation of the histone variant H2AX at serine 139, creating γH2AX.[5][12]

Principle: The formation of γH2AX foci at the sites of DNA double-strand breaks can be visualized and quantified using immunofluorescence microscopy. This serves as a sensitive biomarker for DNA damage.

Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with Indimitecan as described above.

-

Fixation and Permeabilization:

-

Cells are fixed with 4% paraformaldehyde for 15 minutes at room temperature.

-

Cells are then permeabilized with a solution containing a detergent (e.g., 0.25% Triton X-100 in PBS) for 10 minutes.

-

-

Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for γH2AX overnight at 4°C.

-

Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: The nuclei are counterstained with a DNA dye such as DAPI. The coverslips are then mounted onto microscope slides with an anti-fade mounting medium.

-

Microscopy and Image Analysis: The cells are visualized using a fluorescence microscope. The number and intensity of γH2AX foci per nucleus are quantified using image analysis software. An increase in γH2AX foci indicates the induction of DNA double-strand breaks by Indimitecan.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular events following treatment with Indimitecan.

Mechanism of Action of Indimitecan (LMP776)

Caption: Mechanism of action of Indimitecan (LMP776).

Experimental Workflow for Assessing Indimitecan Activity

Caption: Experimental workflow for evaluating Indimitecan.

DNA Damage Response Pathway Activated by Indimitecan

Caption: DNA damage response pathway induced by Indimitecan.

References

- 1. researchgate.net [researchgate.net]

- 2. ascopubs.org [ascopubs.org]

- 3. Novel indenoisoquinolines NSC 725776 and NSC 724998 produce persistent topoisomerase I cleavage complexes and overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. corefacilities.iss.it [corefacilities.iss.it]

- 10. vet.cornell.edu [vet.cornell.edu]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

Unlocking Researcher Intent: A Technical Guide to Signaling Pathways in Drug Discovery

An in-depth analysis of researcher search behavior and its application to understanding critical signaling pathways in therapeutic development.

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive resource for understanding key signaling pathways and associated experimental methodologies. By categorizing keywords based on five distinct researcher intents, this document aims to streamline access to critical information, fostering more effective content creation and knowledge dissemination within the scientific community. The guide delves into the intricacies of the Mitogen-Activated Protein Kinase (MAPK) and G-Protein Coupled Receptor (GPCR) signaling cascades, presenting quantitative data, detailed experimental protocols, and visual representations to facilitate a deeper understanding of these pivotal cellular processes.

Categorization of Researcher Intent Keywords

Understanding the intent behind a researcher's search query is paramount to providing relevant and impactful content. By classifying keywords into five specific categories, we can better tailor information to meet the diverse needs of the scientific community.

| Researcher Intent Category | Description | Keyword Examples |

| Informational Intent | Researchers with informational intent are seeking knowledge and understanding of a specific topic. Their queries are often broad and aimed at gathering background information, learning about a mechanism, or understanding a concept. | "MAPK signaling pathway mechanism", "GPCR desensitization", "role of ERK in cancer", "what is high-throughput screening", "drug discovery process overview" |

| Navigational Intent | Navigational queries are used when a researcher wants to find a specific website, database, or online tool. They already know where they want to go and are using a search engine as a quick way to get there. | "PubMed", "ClinicalTrials.gov", "PDB protein data bank", "KEGG pathway database", "Journal of Medicinal Chemistry website" |

| Transactional Intent | Transactional intent signifies a desire to perform a specific action, such as acquiring a product or service. In a research context, this often relates to obtaining laboratory supplies, equipment, or software. | "buy Taq polymerase", "order CRISPR-Cas9 kit", "get GraphPad Prism subscription", "request a quote for peptide synthesis", "download cell imaging software" |

| Commercial Investigation | Before committing to a significant purchase or collaboration, researchers engage in commercial investigation. They are looking for reviews, comparisons, and information to evaluate different options. | "best CRO for kinase assays", "compare high-content screening systems", "Agilent vs. Waters HPLC review", "outsourcing preclinical toxicology studies", "top-rated laboratory information management systems (LIMS)" |

| Local Intent | Local intent queries are geographically constrained. Researchers may be looking for events, services, or collaborators in a specific location. | "biotech conferences in Boston 2025", "neuroscience seminars near me", "core facility for mass spectrometry in San Diego", "local scientific poster printing services", "pharmaceutical networking events in the Bay Area" |

Core Technical Guide: Signaling Pathways in Drug Discovery

This section provides an in-depth look at two critical signaling pathways in drug discovery: the MAPK/ERK pathway and the GPCR signaling pathway.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

The activation of the MAPK pathway, particularly the phosphorylation of ERK, is a key indicator of pathway activity. The following table summarizes quantitative data related to p-ERK levels in different cellular contexts.

| Cell Line | Treatment | p-ERK Fold Change (over control) | Time Point | Reference |

| Colorectal Cancer Cells | - | 0.25 - 0.5 | N/A | [1] |

| HKe-3 CRC Cells | KRAS G13D mutation | Increased tyrosine phosphorylation | N/A | [2] |

This data highlights the downregulation of MAPK activity in colorectal cancer, suggesting a complex role for this pathway in tumorigenesis.

This protocol outlines the steps for a common method to quantify the phosphorylation of ERK, a key downstream effector in the MAPK pathway.[3]

Materials:

-

Cells of interest (e.g., primary cells, cultured cell lines)

-

Agonist/Antagonist compounds

-

Stimulation buffer

-

Lysis buffer

-

AlphaScreen® SureFire™ p-ERK assay kit (PerkinElmer)

-

Microplate reader compatible with AlphaScreen technology

Procedure:

-

Cell Stimulation (Agonist Mode):

-

Plate cells in a 96-well or 384-well microplate and culture overnight.

-

Remove culture medium and add the desired concentration of agonist diluted in stimulation buffer.

-

Incubate for the optimal time and at the optimal temperature to induce ERK phosphorylation (typically 5-15 minutes at room temperature).[3]

-

-

Cell Lysis:

-

Aspirate the stimulation buffer.

-

Add lysis buffer to each well and incubate for 10-15 minutes with gentle shaking to ensure complete cell lysis.

-

-

Assay Protocol (AlphaScreen® SureFire™):

-

Transfer lysate to a 384-well ProxiPlate®.

-

Add the Acceptor Mix (containing anti-p-ERK antibodies) and incubate for 2 hours at room temperature.

-

Add the Donor Mix (containing streptavidin-coated donor beads) and incubate for 2 hours at room temperature in the dark.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-compatible microplate reader.

-

The signal generated is proportional to the amount of phosphorylated ERK in the sample.

-

Data Analysis:

-

Calculate the fold change in p-ERK levels relative to unstimulated control cells.

-

For agonist dose-response curves, plot the signal against the log of the agonist concentration to determine the EC50 value.[3]

-

For antagonist experiments, pre-incubate cells with the antagonist before adding the agonist (at its EC80 concentration) and calculate the IC50 value.[3]

Caption: The MAPK/ERK signaling cascade from the cell membrane to the nucleus.

The G-Protein Coupled Receptor (GPCR) Signaling Pathway

G-Protein Coupled Receptors (GPCRs) constitute a large family of transmembrane receptors that play a pivotal role in cellular signaling. They are major drug targets, with a significant portion of all approved drugs acting on these receptors.

The interaction between a GPCR and its cognate G protein is a critical step in signal transduction. The following table presents kinetic and affinity data for these interactions.

| Receptor | G Protein | Affinity (Kd) | Association Rate (kon) | Dissociation Rate (koff) | Reference |

| NTS1 | Gαi1 | 15 ± 6 nM | - | - | [4] |

| NTS1 | Gαs | 31 ± 18 nM | - | - | [4] |

| β1AR | Gs | - | - | τ ≈ 0.5 sec (deactivation) | [5] |

| α2AAR | Gs | - | - | τ ≈ 0.5 sec (deactivation) | [5] |

These data provide insights into the binding affinities and the rapid nature of GPCR-G protein interactions and subsequent deactivation.

The GTPγS binding assay is a functional assay used to measure the activation of G proteins upon agonist stimulation of a GPCR.[6][7][8]

Materials:

-

Cell membranes expressing the GPCR of interest

-

Agonist/Antagonist compounds

-

Assay buffer (containing MgCl2 and GDP)

-

[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

Scintillation proximity assay (SPA) beads or filter plates

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation:

-

Prepare cell membranes from cells overexpressing the GPCR of interest.

-

Determine the optimal membrane protein concentration per well (typically 5-50 µg).[6]

-

-

Assay Setup:

-

In a 96-well plate, combine the cell membranes, assay buffer containing a specific concentration of GDP, and the test compound (agonist or antagonist).

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for G protein activation and [35S]GTPγS binding.

-

-

Detection (SPA format):

-

Add SPA beads (e.g., wheat germ agglutinin-coated) to the reaction mixture. The beads will bind to the membranes.

-

When [35S]GTPγS binds to the Gα subunit on the membrane, it comes into close proximity with the scintillant on the bead, generating a light signal.

-

-

Data Acquisition:

-

Measure the signal using a microplate scintillation counter. The signal is directly proportional to the amount of G protein activation.

-

Data Analysis:

-

For agonist stimulation, calculate the net stimulated counts by subtracting the basal (unstimulated) counts.

-

Determine the EC50 and Emax values from agonist dose-response curves.[7]

-

For antagonists, co-incubate with a known agonist and determine the IC50 value.[7]

Caption: The cyclical activation and deactivation of a G-Protein Coupled Receptor.

Experimental Workflow: High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify potential drug candidates.[4][9]

-

Assay Development and Validation:

-

Objective: Develop a robust and reproducible assay that measures the activity of the biological target.

-

Steps:

-

Select an appropriate assay format (e.g., fluorescence, luminescence, absorbance).[1]

-

Optimize assay conditions (e.g., reagent concentrations, incubation times, temperature).

-

Validate the assay using positive and negative controls to ensure a sufficient signal window and low variability. A Z'-factor > 0.5 is generally considered acceptable.[4]

-

-

-

Library Preparation:

-

Objective: Prepare a diverse collection of chemical compounds for screening.

-

Steps:

-

Source compound libraries (e.g., commercial, in-house).

-

Format compounds into microplates (e.g., 384- or 1536-well) at a specific concentration.[1]

-

-

-

Automated Screening:

-

Data Analysis and Hit Identification:

-

Objective: Analyze the screening data to identify "hits" - compounds that show significant activity.

-

Steps:

-

Normalize the raw data to account for plate-to-plate variability.

-

Calculate statistical parameters (e.g., Z-score, percent inhibition/activation) for each compound.

-

Define a "hit" threshold (e.g., >3 standard deviations from the mean of the control).

-

-

-

Hit Confirmation and Prioritization:

-

Objective: Confirm the activity of the initial hits and prioritize them for further investigation.

-

Steps:

-

Re-test the primary hits in the same assay to confirm their activity.

-

Perform dose-response experiments to determine the potency (EC50/IC50) of the confirmed hits.

-

Conduct secondary assays to rule out false positives and assess selectivity.

-

-

Caption: A high-level overview of the High-Throughput Screening workflow.

References

- 1. Quantitative cell signalling analysis reveals down-regulation of MAPK pathway activation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Kinetics of the early events of GPCR signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theme and variations on kinetics of GPCR activation/deactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the foundational and exploratory stages of drug discovery. It covers the core principles of identifying and validating new therapeutic targets, discovering and optimizing lead compounds, and conducting essential preclinical assessments. The guide provides detailed experimental protocols, summarizes key quantitative data in a structured format, and visually represents complex biological pathways and experimental workflows to facilitate a deeper understanding of the preliminary phases of drug development.

Foundational Concepts in Early Drug Discovery

The initial stages of drug discovery are critical for the success of any therapeutic program. They are built upon a foundation of understanding disease biology and identifying key molecular entities that can be modulated to achieve a therapeutic effect.

Target Identification and Validation: This is the process of identifying specific biological molecules, such as proteins, genes, or signaling pathways, that are directly involved in a disease process.[1][2] A "druggable" target is one that is accessible to a drug molecule and, upon binding, elicits a measurable biological response.[3] The validation of a target is crucial and involves experiments to confirm its role in the disease, thereby increasing confidence that modulating it will have a therapeutic benefit.[2]

Lead Discovery and Optimization: Once a target is validated, the next step is to identify "hits"—small molecules that interact with the target.[4] This is often achieved through high-throughput screening (HTS) of large compound libraries.[5] Promising hits are then developed into "leads" through a process of lead optimization, where medicinal chemistry is used to improve properties such as potency, selectivity, and pharmacokinetic characteristics.[4][5]

Preclinical Research: This phase involves a series of laboratory and animal studies to assess the safety and efficacy of a lead compound before it can be tested in humans.[4][6] It encompasses pharmacodynamics (what the drug does to the body), pharmacokinetics (what the body does to the drug), and toxicology studies.[7] Preclinical research is typically divided into basic research, drug discovery, lead optimization, and Investigational New Drug (IND)-enabling studies.[4][6]

Pharmacokinetics and Pharmacodynamics (PK/PD): These are two fundamental areas of pharmacology. Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[8][9][10] Pharmacodynamics, on the other hand, is the study of the drug's biochemical and physiological effects on the body.[8][9][10]

Quantitative Data in Foundational & Exploratory Research

Quantitative data is essential for decision-making in early drug discovery. Key parameters include measures of a compound's potency, binding affinity, and its pharmacokinetic profile.

Table 1: In Vitro Potency (IC50) of Selected Kinase Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11]

| Compound | Target/Cell Line | IC50 (nM) |

| Gefitinib | EGFR (Tyr1173, NR6wtEGFR cells) | 37 |

| EGFR (Tyr992, NR6wtEGFR cells) | 37 | |

| EGFR (Tyr1173, NR6W cells) | 26 | |

| EGFR (Tyr992, NR6W cells) | 57 | |

| EGFR wild-type | 4.78 ± 0.73 | |

| EGFR L858R/T790M | 91.02 ± 2.01 | |

| EGFR L858R/T790M/C797S | 103.70 ± 3.62 | |

| Erlotinib | EGFR wild-type | 14.11 ± 0.19 |

| EGFR L858R/T790M | 87.96 ± 0.89 | |

| EGFR L858R/T790M/C797S | 108.50 ± 1.54 | |

| IKK-16 | IKK-1 | 200 |

| IKK-2 | 40 | |

| IKK complex | 70 |

Data sourced from[1][3][12][13]

Table 2: Binding Affinity (Kd) of Erlotinib for EGFR

The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein. A lower Kd value indicates a stronger binding affinity.[11]

| Ligand | Protein | Method | Kd (nM) |

| Erlotinib | EGFR | Various Assays | 0.35 - 970 |

Data from multiple assays, as compiled by[14]

Table 3: Preclinical Pharmacokinetic Parameters of Gefitinib in Mice

Pharmacokinetic parameters describe the disposition of a drug in an animal model.

| Parameter | Value | Unit |

| Cmax | 1520 | µg/L |

| Tmax | 0.50 | hr |

| AUClast | 5210 | hrµg/L |

| AUCinf | 6090 | hrµg/L |

| Terminal Half-life | 6.02 | hr |

| Apparent Clearance (CL/F) | 41 | mL/min/kg |

| Apparent Volume of Distribution (Vz/F) | 21.4 | L/kg |

Data from a single oral dose study in female athymic nude mice.[8]

Table 4: Preclinical Pharmacokinetic Parameters of Lapatinib in Mice

| Dose | AUC (0-12h or 0-24h) | Tissue |

| 100 mg/kg BID | 20,400 (ngh/mL) | Plasma |

| 209,000 (ngh/g) | Tumor | |

| 200 mg/kg QD | 15,200 (ngh/mL) | Plasma |

| 91,500 (ngh/g) | Tumor |

Data from a study in female tumor-bearing CB-17 SCID mice.[9]

Table 5: Preclinical Toxicity of Sorafenib in Rodents

| Species | Route | Highest Tolerated Single Dose | Signs of Toxicity |

| Mouse | Oral | 1460 mg/kg | No signs of toxicity |

| Rat | Oral | 1460 mg/kg | No signs of toxicity |

| Mouse | Intraperitoneal (2 doses, 24h apart) | 125-500 mg/kg | Apathy, roughened fur, hard abdomen, spasm, stretching, difficulty breathing |

Data sourced from[15]

Key Experimental Protocols

Detailed and reproducible protocols are the bedrock of sound scientific research. The following are methodologies for key experiments frequently used in the foundational and exploratory phases of drug discovery.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunological assay to detect and quantify proteins, antibodies, and other molecules in a sample.[5]

Materials:

-

ELISA plate

-

Coating buffer (e.g., carbonate/bicarbonate buffer)

-

Blocking buffer (e.g., PBS with 1-5% BSA)

-

Capture antibody

-

Samples and standards

-

Detection antibody (enzyme-conjugated)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 1M Sulfuric Acid)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

Procedure:

-

Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C or for 2 hours at room temperature.[16]

-

Blocking: Discard the coating solution and wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[16]

-

Sample and Standard Incubation: Wash the plate three times. Prepare serial dilutions of standards and samples. Add 100 µL of each to the appropriate wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate three times. Add 100 µL of diluted enzyme-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.

-

Substrate Development: Wash the plate five times. Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.[17]

-

Stopping the Reaction: Add 50-100 µL of stop solution to each well.

-

Reading Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[3]

Western Blot

Western blotting is a technique used to detect specific proteins in a sample of tissue or cell extract.[9]

Procedure:

-

Sample Preparation: Lyse cells or tissues to extract proteins. Determine protein concentration.

-

Gel Electrophoresis: Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[2][18]

-

Membrane Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, typically overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody. Incubate with an enzyme-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.[1]

-

Detection: Wash the membrane to remove unbound secondary antibody. Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence or colorimetric).[18]

-

Imaging: Detect the signal using an imager or X-ray film.[19]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20]

Materials:

-

96-well plate

-

Cells and culture medium

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[20]

-

Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[13]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Mix to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm.[20]

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following visualizations are provided in the DOT language for use with Graphviz.

Signaling Pathways

Signaling pathways are crucial for cellular communication and are often dysregulated in disease, making them common targets for drug discovery.

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Caption: The canonical MAPK/ERK signaling cascade.

Caption: The canonical NF-κB signaling pathway.

Experimental and Logical Workflows

Workflow diagrams provide a clear, step-by-step representation of experimental processes and decision-making in drug discovery.

Caption: A high-level workflow of the preclinical drug discovery process.

Caption: An experimental workflow for target validation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Effects of Sorafenib Dose on Acquired Reversible Resistance and Toxicity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study [mdpi.com]

- 5. advances.umw.edu.pl [advances.umw.edu.pl]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. cstn-gateway-prod.azurewebsites.net [cstn-gateway-prod.azurewebsites.net]

- 9. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]

- 10. Relationship between Biodistribution and Tracer Kinetics of 11C-Erlotinib, 18F-Afatinib and 11C-Osimertinib and Image Quality Evaluation Using Pharmacokinetic/Pharmacodynamic Analysis in Advanced Stage Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. rcsb.org [rcsb.org]

- 14. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. A Whole-Body Physiologically Based Pharmacokinetic Model of Gefitinib in Mice and Scale-Up to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. brieflands.com [brieflands.com]

- 19. A Whole-Body Physiologically Based Pharmacokinetic Model of Gefitinib in Mice and Scale-Up to Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of key considerations for experiments involving Rapamycin, a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR). Addressing common challenges, this document outlines strategies for experimental optimization, presents relevant quantitative data, details key protocols, and visualizes critical pathways and workflows to enhance experimental design and reproducibility.

Core Concepts and Optimization Keywords

Rapamycin's utility is vast, but its physicochemical properties and complex biological effects necessitate careful experimental planning. Key areas for troubleshooting and optimization include:

-

Solubility & Stability: Rapamycin is a lipophilic compound with poor aqueous solubility (approximately 2.6 µg/mL) and stability.[1][2][3] It is susceptible to degradation in aqueous solutions, a process that is dependent on temperature and pH.[1][4][5] Stock solutions are typically prepared in organic solvents like DMSO or ethanol.[6][7] For in vivo studies, encapsulation or specialized formulations may be required to improve stability and bioavailability.[8][9]

-

Dose & Concentration Dependency: The effects of Rapamycin are highly dependent on the concentration used and the specific cell line or model system.[10][11][12] Different concentrations may be required to inhibit the phosphorylation of various mTOR substrates.[10] It is crucial to perform dose-response experiments to determine the optimal concentration for the desired biological effect, whether it be inhibition of cell proliferation, induction of autophagy, or modulation of other mTOR-dependent processes.[13]

-

Cell Line Specificity: The sensitivity of cancer cell lines to Rapamycin can vary significantly, with IC50 values ranging from nanomolar to micromolar concentrations.[6][10] This variability can be influenced by the genetic background of the cells, such as the status of the PI3K/Akt pathway.[10]

-

Incubation Time: The duration of Rapamycin treatment is a critical parameter. Short-term treatment may be sufficient to inhibit mTORC1 signaling, while longer-term exposure may be necessary to observe effects on cell growth, apoptosis, or autophagy.[11]

-

mTORC1 vs. mTORC2 Sensitivity: Rapamycin primarily acts as an allosteric inhibitor of mTOR Complex 1 (mTORC1) by binding to FKBP12.[6][14] mTOR Complex 2 (mTORC2) is generally considered less sensitive to acute Rapamycin treatment.[15][16] However, prolonged treatment can, in some contexts, also affect mTORC2 assembly and signaling.

-

Feedback Loops: Inhibition of mTORC1 by Rapamycin can lead to feedback activation of other signaling pathways, such as the PI3K/Akt pathway, which can confer resistance to Rapamycin's anti-proliferative effects.[10]

-

Autophagy Induction: Rapamycin is a well-characterized inducer of autophagy through its inhibition of mTORC1, a key negative regulator of the autophagic process.[6][17]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the experimental use of Rapamycin, derived from various studies.

Table 1: In Vitro Rapamycin Concentrations and IC50 Values

| Cell Line | Assay Type | IC50 Value | Effective Concentration | Incubation Time | Reference |

| HEK293 | mTOR Activity | ~0.1 nM | 0.05 - 50 nM | 15 min - 24 hrs | [6] |

| T98G | Cell Viability | 2 nM | 100 nM (G1 arrest) | Not Specified | [6] |

| U87-MG | Cell Viability | 1 µM | 100 nM (G1 arrest) | Not Specified | [6] |

| U373-MG | Cell Viability | >25 µM | Not Applicable | Not Specified | [6] |

| Ca9-22 | Cell Proliferation | ~15 µM | 10 - 20 µM | 24 hrs | [17] |

| Hepatoma (HuH7) | Cetuximab Co-treatment | 182 ± 29 µg/mL | Not Specified | Not Specified | [18] |

| Hepatoma (HepG2) | Cetuximab Co-treatment | 169 ± 45 µg/mL | Not Specified | Not Specified | [18] |

| Various | General Cell Culture | Not Applicable | 0.5 nM - 1 µM | Not Specified | [13] |

| MC3T3-E1 | Cell Viability | Not Specified | 10-100 nM | Not Specified | [19] |

| Urothelial Carcinoma | Cell Proliferation | Not Specified | 1 nM - 10 nM | 48 hrs | [12] |

Table 2: In Vivo Rapamycin Dosage and Administration

| Model Organism | Dosage | Administration Route | Key Finding | Reference |

| Mouse (Eker renal tumors) | 0.16 mg/kg | i.p. injection | Inhibition of p70S6K activity | [6] |

| Mouse (C6 xenografts) | 4 mg/kg/day | i.p. injection | Reduced tumor growth | [6] |

| Mouse | 14 mg/kg food (14 ppm) | Encapsulated in feed | Lifespan extension | [20] |

| Mouse (middle-aged) | 8.0 mg/kg | Daily i.p. injection | Increased life expectancy | [21] |

| Mouse (middle-aged) | 128 ppm in feed | Feed | Increased life expectancy | [21] |

Experimental Protocols

Preparation of Rapamycin Stock and Working Solutions

Objective: To prepare stable and accurate concentrations of Rapamycin for in vitro experiments.

Materials:

-

Rapamycin powder

-

Dimethyl sulfoxide (DMSO) or 100% Ethanol

-

Sterile microcentrifuge tubes

-

Sterile cell culture medium

Protocol:

-

Stock Solution (e.g., 100 µM): Resuspend the appropriate amount of Rapamycin powder in DMSO or ethanol to create a concentrated stock solution. For example, to make a 100 µM stock, resuspend 9.1 µg in 100 µl of solvent.[7]

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles. Store at -20°C, desiccated. The chemical is stable for up to 24 months in this form. Once in solution, it is recommended to use it within 3 months.[7]

-

Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the final desired concentration using pre-warmed sterile cell culture medium. Mix thoroughly by gentle vortexing or inversion.

-

Vehicle Control: Prepare a vehicle control solution containing the same final concentration of the solvent (e.g., DMSO) used to prepare the Rapamycin working solution.

Western Blot Analysis of mTOR Pathway Inhibition

Objective: To assess the effect of Rapamycin treatment on the phosphorylation status of key downstream targets of mTORC1.

Materials:

-

Cells cultured and treated with Rapamycin and vehicle control.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and system.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).

-

Primary antibodies (e.g., anti-phospho-p70S6K, anti-total-p70S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.[22] Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample.[22]

-

Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in SDS sample buffer. Separate the proteins by SDS-PAGE.[23]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[23][24]

-

Secondary Antibody Incubation: Wash the membrane several times with TBS-T. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Detection: Wash the membrane again with TBS-T. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The decreased signal of phosphorylated proteins relative to total protein levels indicates mTOR pathway inhibition.[25]

Cell Viability/Proliferation Assay (MTT Assay)

Objective: To determine the effect of Rapamycin on cell viability and proliferation.

Materials:

-

Cells of interest.

-

96-well cell culture plates.

-

Rapamycin working solutions at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of Rapamycin or vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value can be calculated by plotting the percentage of cell viability against the Rapamycin concentration.[17]

Visualizations

The following diagrams illustrate key concepts related to the use of Rapamycin.

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of Rapamycin.

Caption: General experimental workflow for in vitro testing of Rapamycin.

References

- 1. research.rug.nl [research.rug.nl]

- 2. Poor solubility and stability of rapamycin in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced bioavailability of sirolimus via preparation of solid dispersion nanoparticles using a supercritical antisolvent process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 8. Inhibiting mTOR with Rapamycin for Extending Lifespan and Healthspan [nutritionfacts.org]

- 9. Rapamycin, the only drug that consistently demonstrated to increase mammalian longevity. An update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mTOR - Wikipedia [en.wikipedia.org]

- 15. assaygenie.com [assaygenie.com]

- 16. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 18. Rapamycin enhances cetuximab cytotoxicity by inhibiting mTOR-mediated drug resistance in mesenchymal hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Unlike dietary restriction, rapamycin fails to extend lifespan and reduce transcription stress in progeroid DNA repair‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice | eLife [elifesciences.org]

- 22. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 24. ccrod.cancer.gov [ccrod.cancer.gov]

- 25. researchgate.net [researchgate.net]

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the validation and comparative data for Osimertinib (AZD9291), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, comparative quantitative data, and visualizations of key signaling pathways.

Introduction: The Evolution of EGFR Inhibition

First and second-generation EGFR-TKIs, such as gefitinib and erlotinib, represented a significant advancement in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, limited their long-term efficacy.[1][2]

Osimertinib was specifically designed to overcome this challenge. It potently and selectively inhibits both EGFR-TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR, thereby reducing toxicity.[3] This guide delves into the pivotal studies that validated its efficacy and established its superiority over earlier-generation TKIs.

Comparative Efficacy: Key Clinical Trial Data

Osimertinib's clinical development has been marked by several key trials that have established its role as a standard of care in EGFR-mutated NSCLC. The following tables summarize the quantitative outcomes from these landmark studies, providing a clear comparison of Osimertinib against other EGFR-TKIs and chemotherapy.

Table 1: First-Line Treatment for EGFR-Mutated NSCLC (FLAURA Trial)

| Endpoint | Osimertinib | Comparator EGFR-TKIs (Gefitinib or Erlotinib) | Hazard Ratio (95% CI) | P-value |

| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.001 |

| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | 0.046 |

| Objective Response Rate (ORR) | 80% | 76% | - | - |

| Median Duration of Response | 17.2 months | 8.5 months | - | - |

Data sourced from the FLAURA trial.[4][5]

Table 2: Second-Line Treatment for T790M-Positive NSCLC (AURA3 Trial)

| Endpoint | Osimertinib | Platinum-Pemetrexed Chemotherapy | Hazard Ratio (95% CI) | P-value |

| Median Progression-Free Survival (PFS) | 10.1 months | 4.4 months | 0.30 (0.23-0.41) | <0.001 |

| Objective Response Rate (ORR) | 71% | 31% | - | <0.001 |

| Median Duration of Response | 9.7 months | 4.1 months | - | - |

Data sourced from the AURA3 trial.[2][6]

Table 3: Comparative In Vitro Potency (IC50 Values)

| EGFR Mutation Status | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) |

| Exon 19 Deletion | <15 | Similar to Osimertinib |

| L858R/T790M | <15 | >1000 |

| Wild-Type EGFR | 480-1865 | Lower than Osimertinib |

IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity. Data indicates Osimertinib's high potency against the T790M mutation while sparing wild-type EGFR.[3][7]

Signaling Pathway Inhibition

Osimertinib exerts its therapeutic effect by irreversibly binding to the cysteine-797 residue in the ATP-binding pocket of mutant EGFR.[3] This covalent bond blocks the downstream signaling cascades that drive tumor proliferation and survival. The primary pathways inhibited are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

References

- 1. AURA3 trial: does Tagrisso (osimertinib) have the potential to become the new standard of care for second-line treatment of patients with EGFR T790M mutation-positive locally advanced or metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AURA 3: the last word on chemotherapy as a control arm in EGFR mutant NSCLC? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC [jhoponline.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Analysis of acquired resistance mechanisms to osimertinib in patients with EGFR-mutated advanced non-small cell lung cancer from the AURA3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Topoisomerase I Inhibitor 16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Topoisomerase I inhibitor 16, an indenoisoquinoline derivative identified as a potent anti-cancer agent. The document details the synthetic chemistry, experimental protocols for biological assays, and the underlying signaling pathways affected by this class of inhibitors.

Introduction to Topoisomerase I Inhibition

Topoisomerase I (Top1) is a critical nuclear enzyme responsible for relaxing DNA supercoiling during replication, transcription, and recombination. It transiently cleaves a single DNA strand, allowing the DNA to unwind before resealing the break. Due to their high proliferative rate, cancer cells are particularly dependent on Top1 activity, making it a key target for anticancer drug development. Topoisomerase I inhibitors function by stabilizing the transient Top1-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork collides with this stabilized complex, it results in a double-strand break, which can trigger cell cycle arrest and apoptosis.

Discovery of Indenoisoquinoline Inhibitor 16

This compound belongs to the indenoisoquinoline class of non-camptothecin Top1 inhibitors. The parent indenoisoquinoline scaffold (NSC 314622) was first identified as a Top1 inhibitor through the National Cancer Institute's (NCI) COMPARE algorithm, which predicted its mechanism of action based on its pattern of cytotoxicity across the NCI-60 human cancer cell line panel.

Subsequent structure-activity relationship (SAR) studies focused on modifying the lactam side chain of the indenoisoquinoline core to enhance potency and drug-like properties. This led to the synthesis of a series of derivatives with nitrogen-containing heterocycles. Within this series, compound 16 , chemically named 6-(1,4-diazepan-1-yl)-2,3-dimethoxy-8,9-methylenedioxy-11H-indeno[1,2-c]isoquinolin-11-one and assigned the NSC number 695037 , was identified as a moderately active Top1 inhibitor with significant cytotoxic effects.

Synthesis of this compound (NSC 695037)

The synthesis of indenoisoquinoline inhibitor 16 is achieved through a multi-step process, starting from commercially available materials. The general synthetic route for this class of compounds involves the initial construction of the core indenoisoquinoline ring system, followed by the functionalization of the lactam side chain.

General Synthetic Pathway

The key intermediate for the synthesis of compound 16 and its analogs is an indenoisoquinoline with a leaving group, such as a bromide, on the lactam side chain. This intermediate is then subjected to nucleophilic substitution with the desired amine, in this case, homopiperazine (1,4-diazepane).

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol for Analogue Synthesis

The following is a representative protocol for the final step in the synthesis of nitrogen-heterocycle substituted indenoisoquinolines, adapted from the general procedure described by Morrell et al.

Synthesis of 6-(1,4-diazepan-1-yl)-2,3-dimethoxy-8,9-methylenedioxy-11H-indeno[1,2-c]isoquinolin-11-one (Compound 16)

-

Reaction Setup: A mixture of the precursor indenoisoquinoline bearing a bromoalkyl side chain (1.0 equivalent), homopiperazine (1,4-diazepane) (2.0 equivalents), and anhydrous potassium carbonate (4.0 equivalents) is prepared in anhydrous 1,4-dioxane.

-

Reaction Conditions: The reaction mixture is heated to 100 °C for approximately 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

Extraction: The resulting residue is diluted with water and extracted multiple times with chloroform. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the final product, compound 16.

Biological Activity and Data Presentation

The biological activity of this compound was evaluated for its cytotoxicity against a panel of human cancer cell lines and its ability to inhibit the catalytic activity of Topoisomerase I.

Cytotoxicity Data (NCI-60 Screen)

Compound 16 (NSC 695037) was evaluated in the National Cancer Institute's 60 human tumor cell line screen. The data is summarized in the table below.

| Compound ID | NSC Number | Mean Graph Midpoint (MGM) GI₅₀ (µM) |

| Inhibitor 16 | 695037 | 0.715 |

GI₅₀: The concentration required to inhibit cell growth by 50%. The MGM is the mean of the GI₅₀ values across all tested cell lines.

Topoisomerase I Inhibitory Activity

The ability of compound 16 to inhibit Topoisomerase I was assessed using a DNA cleavage assay. The results are presented semi-quantitatively.

| Compound ID | Topoisomerase I Inhibition |

| Inhibitor 16 | +++ |

The '+++' rating indicates moderate to strong inhibition of Topoisomerase I activity.

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen

This protocol provides a general overview of the methodology used for the NCI-60 screen.

Caption: Experimental workflow for the NCI-60 cell line screen.

-

Cell Culture: The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the cell line's growth rate.

-

Pre-incubation: The plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.

-

Drug Preparation and Addition: The test compound is solubilized in DMSO and diluted with cell culture medium. A range of concentrations is added to the wells.

-

Incubation: The plates are incubated for an additional 48 hours.

-

Fixation and Staining: The cells are fixed in situ with trichloroacetic acid (TCA) and stained with sulforhodamine B (SRB) protein stain.

-

Measurement: The excess stain is washed away, and the protein-bound stain is solubilized. The absorbance is read on an automated plate reader.

-

Data Calculation: The GI₅₀ values are calculated from the dose-response curves for each cell line.

Topoisomerase I DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the Topoisomerase I-DNA cleavage complex.

-

Substrate Preparation: A DNA substrate (e.g., supercoiled plasmid DNA or a 3'-radiolabeled DNA fragment) is prepared.

-

Reaction Mixture: The reaction mixture contains the DNA substrate, purified human Topoisomerase I enzyme, and the test compound (inhibitor 16) at various concentrations in a suitable reaction buffer.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

-

Electrophoresis: The reaction products are separated by agarose or polyacrylamide gel electrophoresis.

-

Visualization: The DNA bands are visualized (e.g., by ethidium bromide staining and UV transillumination or by autoradiography if a radiolabeled substrate is used). An increase in the amount of cleaved DNA in the presence of the compound indicates Topoisomerase I inhibition.

Signaling Pathways

Inhibition of Topoisomerase I by compounds like inhibitor 16 leads to the stabilization of Top1-DNA cleavage complexes. The collision of replication forks with these complexes generates DNA double-strand breaks, which activate DNA damage response (DDR) pathways, ultimately leading to cell cycle arrest and apoptosis.

Caption: Signaling pathway of apoptosis induced by Topoisomerase I inhibitors.

The key steps in this pathway include:

-

Activation of DNA Damage Sensors: The DNA double-strand breaks are recognized by sensor proteins such as the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.

-

p53 Activation: ATM/ATR phosphorylate and activate the tumor suppressor protein p53.

-

Cell Cycle Arrest: Activated p53 induces the expression of proteins like p21, which leads to cell cycle arrest, typically at the G2/M checkpoint, providing time for DNA repair.

-

Induction of Apoptosis: If the DNA damage is too severe to be repaired, p53 activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins like Bax and Bak.

-

Mitochondrial Pathway: Bax and Bak promote the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.

-

Caspase Cascade: Cytochrome c binds to Apaf-1 to form the apoptosome, which activates caspase-9. Caspase-9 then activates the executioner caspase-3, which cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Conclusion

This compound (NSC 695037) is a promising anti-cancer agent from the indenoisoquinoline class. Its discovery was guided by a rational drug design approach, and its synthesis is achievable through established chemical methodologies. The biological evaluation of compound 16 has demonstrated its potent cytotoxic and Topoisomerase I inhibitory activities. The mechanism of action involves the induction of DNA damage, leading to cell cycle arrest and apoptosis. Further preclinical and clinical development of this and related indenoisoquinoline inhibitors is warranted to explore their full therapeutic potential.

Target Validation of Topoisomerase I Inhibition in Cancer Cells: A Technical Guide to the Indenoisoquinoline NSC 743400 (Indotecan)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Topoisomerase I (Top1) is a validated and critical target in oncology. Inhibitors of Top1 trap the enzyme on the DNA, leading to lethal DNA double-strand breaks in replicating cancer cells, ultimately inducing apoptosis. While the initial clinical Top1 inhibitors, such as topotecan and irinotecan, have shown efficacy, they are associated with limitations including chemical instability and drug resistance. The indenoisoquinoline class of Top1 inhibitors has been developed to overcome these challenges. This technical guide focuses on the target validation of a potent indenoisoquinoline, NSC 743400 (also known as indotecan or LMP400), as a representative Topoisomerase I inhibitor. We provide a comprehensive overview of its mechanism of action, quantitative data on its anti-cancer activity, detailed experimental protocols for its validation, and visualizations of the key signaling pathways and experimental workflows.

Introduction to Topoisomerase I Inhibition and NSC 743400

Topoisomerase I is a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[1] Cancer cells, with their high proliferative rate, are particularly dependent on Top1 activity. Top1 inhibitors, such as the camptothecin derivatives topotecan and irinotecan, exert their cytotoxic effects by stabilizing the covalent Top1-DNA cleavage complex.[2] This stabilization prevents the re-ligation of the DNA strand, and the collision of the replication fork with this trapped complex leads to the formation of irreversible double-strand breaks, triggering cell cycle arrest and apoptosis.[3]

NSC 743400 (indotecan, LMP400) is a novel, synthetic indenoisoquinoline that acts as a potent Top1 inhibitor.[2] The indenoisoquinolines have been developed to improve upon the limitations of camptothecins, offering greater chemical stability and activity against camptothecin-resistant cell lines.[2] Preclinical and clinical studies have demonstrated the anti-tumor activity of NSC 743400 and its ability to engage its target in vivo.[2][3]

Quantitative Analysis of Anti-Cancer Activity

The cytotoxic and growth inhibitory effects of NSC 743400 have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are key metrics for quantifying its potency.

| Cell Line | Cancer Type | IC50 (nM) | GI50 (µM) | Reference |

| P388 | Leukemia | 300 | - | [4] |

| HCT116 | Colon Cancer | 1200 | - | [4] |

| HCT116-Wt | Colon Cancer | - | 0.06 ± 0.03 | [5] |

| HCT116-SN38 (Resistant) | Colon Cancer | - | 0.09 ± 0.01 | [5] |

| MCF-7 | Breast Cancer | 560 | - | [4] |

| DLD1 WT | Colorectal Adenocarcinoma | ~35 | - | [6] |

| DLD1 BRCA2 -/- | Colorectal Adenocarcinoma | ~12.5 | - | [6] |

Note: IC50 and GI50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method).

The NCI-60 panel, a set of 60 diverse human cancer cell lines, has been instrumental in characterizing the activity profile of novel anti-cancer agents. The activity of NSC 743400 (LMP400) across the NCI-60 panel shows a correlation with the expression of Schlafen 11 (SLFN11), a protein involved in the response to replicative stress.[6]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of NSC 743400 is the inhibition of Topoisomerase I, leading to a cascade of cellular events culminating in cell death.

The formation of DNA double-strand breaks (DSBs) activates the DNA Damage Response (DDR) pathway, primarily through the ATM and ATR kinases. This leads to the phosphorylation of histone H2AX (forming γH2AX), a sensitive marker of DSBs.[7] The DDR signaling cascade also initiates cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[3] If the DNA damage is too extensive to be repaired, the apoptotic pathway is triggered. This involves the activation of executioner caspases, such as caspase-3, which in turn cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[8]

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments used to validate the targeting of Topoisomerase I by inhibitors like NSC 743400 in cancer cells.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.[9]

-

Drug Treatment: Prepare serial dilutions of NSC 743400 in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with NSC 743400 at various concentrations for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[11]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with NSC 743400 as described for the apoptosis assay. Harvest the cells by trypsinization.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.[13]

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.[13] RNase A is crucial to degrade RNA and ensure that PI only stains DNA.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Western Blotting for DNA Damage and Apoptosis Markers

This technique detects specific proteins to confirm the induction of DNA damage and apoptosis.

Protocol:

-

Protein Extraction: Treat cells with NSC 743400, harvest them, and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.